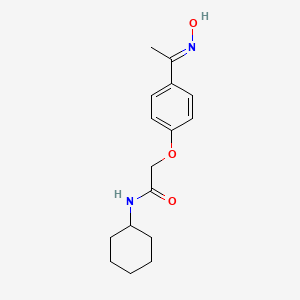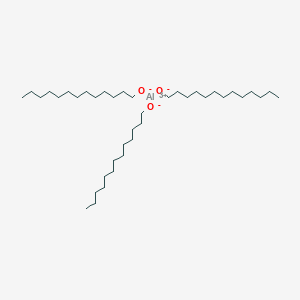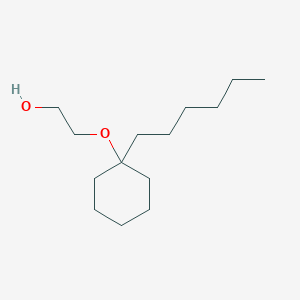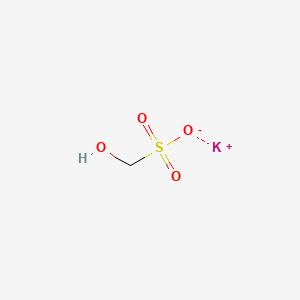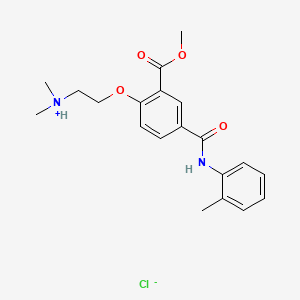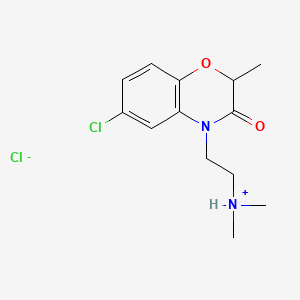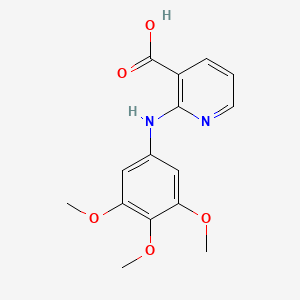
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid is a compound that features a trimethoxyphenyl group attached to a nicotinic acid moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid typically involves the reaction of 3,4,5-trimethoxyaniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A psychoactive compound with hallucinogenic properties.
3,4,5-Trimethoxybenzoic acid: Known for its anti-inflammatory and anti-microbial activities.
Mescaline: A naturally occurring psychedelic compound.
Uniqueness
2-(3,4,5-Trimethoxy-phenylamino)-nicotinic acid is unique due to its combination of the trimethoxyphenyl group with a nicotinic acid moiety. This structure allows it to exhibit a broad range of biological activities, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H16N2O5 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O5/c1-20-11-7-9(8-12(21-2)13(11)22-3)17-14-10(15(18)19)5-4-6-16-14/h4-8H,1-3H3,(H,16,17)(H,18,19) |
Clave InChI |
WZVSBGCAFFQRAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

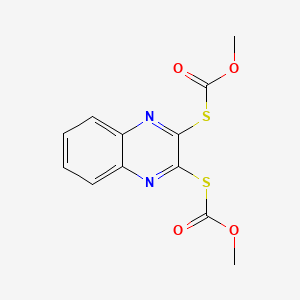

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)


